Cas no 930396-22-8 (5,8-dimethyl-1,2,4triazolo4,3-aquinoline-1-thiol)

5,8-Dimethyl-1,2,4-triazolo[4,3-a]quinoline-1-thiol is a heterocyclic compound featuring a fused triazoloquinoline core with a thiol functional group at the 1-position and methyl substituents at the 5- and 8-positions. This structure imparts unique reactivity and potential applications in medicinal chemistry and materials science. The thiol group enables facile derivatization, while the electron-rich triazoloquinoline scaffold may contribute to binding interactions in biological systems. The methyl groups enhance lipophilicity, potentially improving membrane permeability. This compound serves as a versatile intermediate for synthesizing more complex molecules, particularly in the development of pharmacologically active agents or functional materials. Its stability and synthetic accessibility further underscore its utility in research and industrial applications.
5,8-dimethyl-1,2,4triazolo4,3-aquinoline-1-thiol structure
930396-22-8 structure
Product Name:5,8-dimethyl-1,2,4triazolo4,3-aquinoline-1-thiol
CAS No:930396-22-8
MF:C12H11N3S
MW:229.300840616226
MDL:MFCD09702306
CID:5233054
Update Time:2026-03-08

5,8-dimethyl-1,2,4triazolo4,3-aquinoline-1-thiol Chemical and Physical Properties

Names and Identifiers

    • [1,2,4]Triazolo[4,3-a]quinoline-1(2H)-thione, 5,8-dimethyl-
    • 5,8-dimethyl-1,2,4triazolo4,3-aquinoline-1-thiol
    • MDL: MFCD09702306
    • Inchi: 1S/C12H11N3S/c1-7-3-4-9-8(2)6-11-13-14-12(16)15(11)10(9)5-7/h3-6H,1-2H3,(H,14,16)
    • InChI Key: HJSNTFUNFAINKQ-UHFFFAOYSA-N
    • SMILES: N12C(=S)NN=C1C=C(C)C1=C2C=C(C)C=C1

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Additional information on 5,8-dimethyl-1,2,4triazolo4,3-aquinoline-1-thiol

Introduction to 5,8-dimethyl-1,2,4triazolo[4,3-aquinoline]-1-thiol (CAS No. 930396-22-8)

The compound 5,8-dimethyl-1,2,4triazolo[4,3-aquinoline]-1-thiol (CAS No. 930396-22-8) represents a fascinating intersection of heterocyclic chemistry and pharmaceutical innovation. This molecule, characterized by its intricate fused ring system comprising a triazolothiazole core and an aminopyridine moiety, has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery.

At the heart of its structural framework lies the triazolo[4,3-aquinoline] scaffold, which is renowned for its ability to modulate biological pathways through precise interactions with target enzymes and receptors. The presence of a sulfur atom in the thiol group further enhances its chemical reactivity, making it a versatile building block for the synthesis of more complex derivatives. This unique combination of structural features has positioned the compound as a promising candidate for further exploration in therapeutic development.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and pharmacokinetic profiles of such molecules with unprecedented accuracy. Studies have demonstrated that the 5,8-dimethyl-1,2,4triazolo[4,3-aquinoline]-1-thiol scaffold exhibits favorable interactions with various biological targets, including kinases and transcription factors. These interactions are critical for developing novel treatments against a range of diseases, particularly those involving dysregulated cellular signaling.

In particular, the thiol group has been identified as a key pharmacophore in several drug candidates that have successfully transitioned from preclinical to clinical development. Its ability to form disulfide bonds and participate in redox reactions makes it an attractive feature for designing molecules with enhanced bioavailability and targeted action. The dimethyl substituents at the 5- and 8-positions further fine-tune the electronic properties of the molecule, influencing its metabolic stability and binding efficacy.

The synthesis of 5,8-dimethyl-1,2,4triazolo[4,3-aquinoline]-1-thiol involves a multi-step process that requires careful optimization to ensure high yield and purity. Traditional methods often rely on cyclocondensation reactions between appropriate precursors under controlled conditions. However, emerging techniques such as transition-metal-catalyzed cross-coupling reactions offer more efficient pathways to construct the desired heterocyclic framework. These advances have not only improved the scalability of production but also opened new avenues for structural diversification.

One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of biologically active molecules. Researchers have leveraged its reactive thiol group to introduce various functional groups through nucleophilic substitution reactions. This flexibility has led to the development of libraries of derivatives with tailored properties for use in high-throughput screening campaigns. Such approaches have been instrumental in identifying lead compounds with therapeutic promise.

The growing interest in 5,8-dimethyl-1,2,4triazolo[4,3-aquinoline]-1-thiol is also reflected in the increasing number of patents filed for its use in drug development. Companies specializing in medicinal chemistry are actively exploring its potential applications in oncology, inflammation management, and infectious diseases. The ability to modify specific regions of the molecule while maintaining its core pharmacological activity has made it a valuable asset in drug design pipelines.

From a mechanistic standpoint, understanding how this compound interacts with biological targets is crucial for optimizing its therapeutic potential. Structural biology techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have provided insights into its binding mode at various receptors. These studies have revealed that subtle changes in the substitution pattern can significantly alter its biological activity.

The role of computational modeling cannot be overstated in modern drug discovery. Molecular docking simulations have been used extensively to predict how 5,8-dimethyl-1,2,4triazolo[4,3-aquinoline]-1-thiol might bind to proteins involved in disease pathways. These predictions are often validated experimentally through enzyme inhibition assays or cell-based assays. Such integrated approaches have accelerated the pace at which new drug candidates are identified and optimized.

In conclusion,5,8-dimethyl-1H-indazol-3(2H)-one, a closely related scaffold with similar pharmacological properties,has shown promise as a tool compound for exploring new therapeutic strategies. While further research is needed to fully elucidate its potential applications,the structural features that make it unique position it as a cornerstone molecule for future investigations into medicinal chemistry.

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